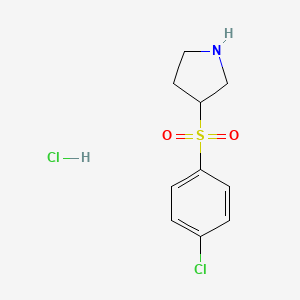
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of the cyclopenta[f]indole core of raputindole A involves Mo/Au-catalyzed Meyer–Schuster rearrangement of tertiary propargylic alcohol precursors .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For example, the compound N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide has a molecular formula of C20H17F3N2O3 and a molecular weight of 390.362.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often the subject of scientific research .Mechanism of Action
The mechanism of action of CCIB-13 is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell growth, neuronal damage, and inflammation. CCIB-13 has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, CCIB-13 has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CCIB-13 has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the reduction of inflammation. CCIB-13 has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death. Additionally, CCIB-13 has been found to protect neurons from damage by reducing oxidative stress and improving mitochondrial function. Furthermore, CCIB-13 has been shown to reduce inflammation by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
CCIB-13 has various advantages and limitations for lab experiments. One of the advantages is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, CCIB-13 has been found to have low toxicity in animal models, making it a potential candidate for clinical trials. However, one of the limitations of CCIB-13 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are various future directions for the research on CCIB-13. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of CCIB-13 and its potential as a therapeutic agent for various diseases. Furthermore, the development of more soluble derivatives of CCIB-13 can improve its in vivo efficacy.
Scientific Research Applications
CCIB-13 has shown potential in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory studies. CCIB-13 has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CCIB-13 has been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. Furthermore, CCIB-13 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-16-7-8-18(27-2)19(12-16)28(24,25)21-15-6-5-13-9-10-22(17(13)11-15)20(23)14-3-4-14/h5-8,11-12,14,21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQCAGPAYRKOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



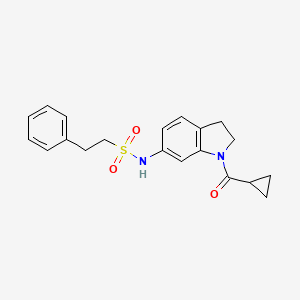

![N-[2-(2-methoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200303.png)
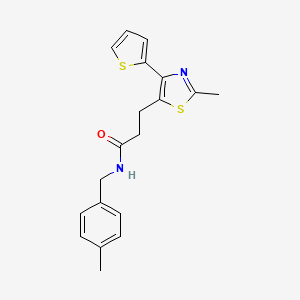

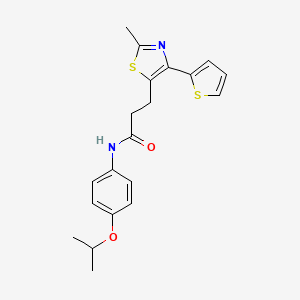
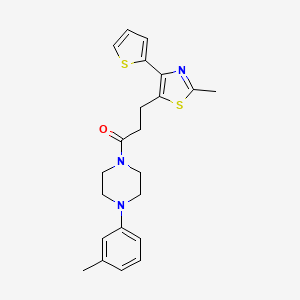
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200339.png)
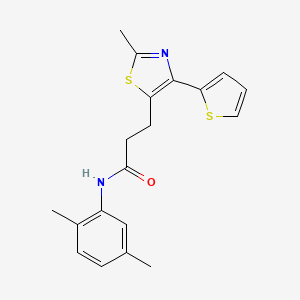
![N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200354.png)
![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(propan-2-yloxy)phenyl]propanamide](/img/structure/B3200361.png)
